molecular formula C17H20ClN3O B5871977 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide

4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide

Cat. No. B5871977
M. Wt: 317.8 g/mol
InChI Key: ARSBATQQFKTYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications.

Mechanism of Action

The mechanism of action of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide is based on its ability to modulate the activity of GABA receptors. Specifically, this compound acts as a positive allosteric modulator of the GABA receptor, which enhances the binding of GABA to the receptor and increases the inhibitory effect of GABA on neuronal activity. This mechanism of action results in the modulation of neurotransmitter release and synaptic plasticity, which can have significant effects on neuronal function and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide depend on the specific research application and the dose of the compound used. In neuroscience, this compound has been shown to enhance the inhibitory effect of GABA on neuronal activity, resulting in decreased excitability and increased inhibition of neurotransmitter release. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro, possibly by inducing apoptosis or inhibiting cell proliferation. In drug discovery, this compound has been used as a lead compound for the development of novel drugs with improved pharmacological properties, such as increased potency, selectivity, and safety.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide in lab experiments include its well-defined mechanism of action, its ability to modulate the activity of GABA receptors, and its potential for use in various research applications. However, there are also some limitations to using this compound in lab experiments, such as its potential for off-target effects, its limited solubility in aqueous solutions, and its potential for toxicity at high doses.

Future Directions

There are several future directions for the research on 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide. These include the development of novel compounds with improved pharmacological properties, the investigation of the compound's potential for use in clinical applications, such as the treatment of neurological disorders or cancer, and the exploration of its potential for use in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal function and behavior.

Synthesis Methods

The synthesis of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide involves the reaction of 4-chloromethyl-1H-pyrazole with N-cyclohexylbenzamide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound. The yield of the synthesis can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide has been used in various research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release and synaptic plasticity. In cancer research, this compound has been investigated for its potential as a chemotherapeutic agent, as it has been shown to inhibit the growth of cancer cells in vitro. In drug discovery, this compound has been used as a lead compound for the development of novel drugs with improved pharmacological properties.

properties

IUPAC Name

4-[(4-chloropyrazol-1-yl)methyl]-N-cyclohexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c18-15-10-19-21(12-15)11-13-6-8-14(9-7-13)17(22)20-16-4-2-1-3-5-16/h6-10,12,16H,1-5,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSBATQQFKTYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.